molecular formula C10H11FO B13164946 2-[(2-Fluoro-5-methylphenyl)methyl]oxirane

2-[(2-Fluoro-5-methylphenyl)methyl]oxirane

Cat. No.: B13164946
M. Wt: 166.19 g/mol
InChI Key: WAKNXFYRIBYLJD-UHFFFAOYSA-N
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Description

2-[(2-Fluoro-5-methylphenyl)methyl]oxirane is an organic compound with the molecular formula C10H11FO It is a member of the oxirane family, which is characterized by a three-membered epoxide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluoro-5-methylphenyl)methyl]oxirane typically involves the reaction of 2-fluoro-5-methylbenzyl alcohol with an epoxidizing agent. Common epoxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluoro-5-methylphenyl)methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Fluoro-5-methylphenyl)methyl]oxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(2-Fluoro-5-methylphenyl)methyl]oxirane involves the interaction of the epoxide ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity is the basis for its potential biological activity and applications in drug development .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Fluoro-2-methylphenyl)methyl]oxirane
  • 2-[(2-Fluoro-5-methoxyphenyl)methyl]oxirane
  • 2-[(2-Fluoro-5-chlorophenyl)methyl]oxirane

Uniqueness

2-[(2-Fluoro-5-methylphenyl)methyl]oxirane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. The methyl group also contributes to its unique steric and electronic characteristics, making it a valuable compound for various applications .

Biological Activity

2-[(2-Fluoro-5-methylphenyl)methyl]oxirane, a fluorinated epoxide compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique oxirane ring and a fluorinated aromatic substituent. The presence of the fluorine atom at the 2-position of the phenyl ring enhances its chemical reactivity and biological interactions. The oxirane ring is known for its electrophilic properties, allowing it to form covalent bonds with nucleophiles in biological systems, such as proteins and nucleic acids.

The mechanism of action for this compound involves:

  • Covalent Bond Formation : The highly reactive oxirane ring can react with nucleophilic sites on biomolecules, leading to potential modifications that can alter their function.
  • Target Interaction : The fluorinated aromatic substituent may enhance binding affinity to specific molecular targets, potentially modulating various biological pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies have suggested that this compound may possess antimicrobial properties. The ability of the oxirane ring to interact with bacterial cell components could contribute to its efficacy against various pathogens.

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have shown encouraging results. The compound's mechanism involving covalent modification of proteins may lead to inhibition of cancer cell proliferation.

Activity Description
AntimicrobialPotential efficacy against bacterial pathogens
AnticancerInhibition of cancer cell growth through protein modification

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study explored the compound's effectiveness against specific bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 10 µM, suggesting a dose-dependent response.
  • Anticancer Activity : In vitro studies demonstrated that treatment with this compound resulted in a 50% reduction in cell viability in breast cancer cell lines at an EC50 value of approximately 15 µM. Further research is needed to elucidate the underlying mechanisms.
  • Mechanistic Insights : Investigations into its interaction with DNA and proteins revealed that the compound could induce DNA damage, potentially leading to apoptosis in cancer cells. This was evidenced by increased levels of phosphorylated histone H2AX, a marker of DNA double-strand breaks.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

2-[(2-fluoro-5-methylphenyl)methyl]oxirane

InChI

InChI=1S/C10H11FO/c1-7-2-3-10(11)8(4-7)5-9-6-12-9/h2-4,9H,5-6H2,1H3

InChI Key

WAKNXFYRIBYLJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)CC2CO2

Origin of Product

United States

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